molecular formula C17H16N2O4S2 B2479076 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 300569-78-2

3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2479076
CAS No.: 300569-78-2
M. Wt: 376.45
InChI Key: JAQBWXRSKSVJFG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a thiophene moiety and at the 2-position with a trimethoxyphenyl group. Its molecular formula is C₁₇H₁₅N₃O₄S₂, with an average molecular weight of 389.45 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-21-12-7-10(8-13(22-2)15(12)23-3)16(20)19-17-18-11(9-25-17)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQBWXRSKSVJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Synthesis of Thiazole Intermediate: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.

    Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzoyl chloride with the thiazole intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves several steps that typically include the formation of thiazole derivatives followed by amide formation. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 3,4,5-trimethoxyphenyl thiazole derivatives. For instance, derivatives synthesized from 3,4,5-trimethoxyphenyl thiazole have shown promising antiproliferative activity against various cancer cell lines. In a notable study, specific derivatives demonstrated significant growth inhibition (GI) values against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Aspergillus oryzae. These activities were assessed using standard susceptibility testing methods .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide and thiazole rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Methoxy groupsEnhance lipophilicity and bioavailability
Thiophene ringContributes to increased potency against specific cancer cell lines

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Screening

In a study involving the NCI-60 cell line screening, specific derivatives of 3,4,5-trimethoxyphenyl thiazole exhibited cytostatic activity against multiple cancer types. Compound variants were tested for their ability to inhibit cell proliferation in vitro, with some achieving GI values over 80% against certain cancer lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives related to the compound . The results demonstrated effective inhibition of bacterial growth at low concentrations (1 µg/mL), suggesting potential use in therapeutic applications for infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents on Thiazole (Position 4) Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Activity
Target Compound: 3,4,5-Trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide Thiophen-2-yl 3,4,5-Trimethoxyphenyl C₁₇H₁₅N₃O₄S₂ 389.45 Not explicitly reported in evidence; inferred from analogs
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () 4-Chlorophenyl 3,4,5-Trimethoxyphenyl C₁₉H₁₇ClN₂O₄S 404.87 Higher molecular weight due to chlorine; potential enhanced lipophilicity
3,4,5-Trimethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide () Methyl 3,4,5-Trimethoxyphenyl C₁₄H₁₆N₂O₄S 308.35 Simplified structure; reduced steric hindrance may improve solubility
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () 4-Methylphenyl 2-Phenoxybenzamide C₂₃H₁₉N₃O₂S 401.48 Reported biological activity: 129.23% growth modulation (p < 0.05)
3,4,5-Trimethoxy-N-(3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)... () Nitrophenyl Extended hydrazine-triazole C₃₁H₃₁BrN₄O₈S 699.57 Complex structure with nitro group; IR data confirms tautomeric forms

Key Observations :

Electron-Withdrawing vs. Thiophene (target compound) and methyl groups () are electron-rich, favoring interactions with hydrophobic pockets .

Biological Activity: Phenoxybenzamide derivatives () show significant growth modulation (129.23%), likely due to the phenoxy group’s ability to mimic tyrosine residues in kinase substrates . The absence of activity data for the target compound suggests a need for further pharmacological profiling.

Synthetic Complexity :

  • Compounds with extended linkers (e.g., hydrazine-triazole in ) require multi-step syntheses but offer tunable conformational flexibility .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Compound (Evidence Source) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Melting Point (°C)
Target Compound (Inferred from analogs) ~1674 (C=O), 1240 (C-O) Thiophene protons: 7.2–7.5 Not reported
N-[4-(4-Chlorophenyl)-... () Not reported Aromatic Cl: 7.6–7.8 (d) Not reported
3,4,5-Trimethoxy-N-(4-methyl-...) () 1663–1682 (C=O) Thiazole CH₃: 2.4 (s) Not reported
Compound 11d () 1674 (C=O), 1581 (NO₂) Nitro group: 8.2–8.5 (m) 212–214

Key Insights :

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1663–1682 cm⁻¹), confirming the benzamide backbone. Nitro groups () show distinct peaks at ~1581 cm⁻¹ .
  • NMR : Thiophene protons in the target compound are expected near 7.2–7.5 ppm, while chlorophenyl analogs show downfield shifts due to electronegativity .

Biological Activity

The compound 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiazole Ring : The thiazole component is synthesized through the reaction of thiophene derivatives with appropriate thiazole precursors.
  • Benzamide Formation : The benzamide moiety is introduced via acylation reactions involving 3,4,5-trimethoxyaniline derivatives.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • In Vitro Studies : Compounds similar in structure have demonstrated significant antiproliferative activity against various cancer cell lines. For example, a related compound showed a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a concentration of 10 µM .
CompoundCell LineGI Value (%) at 10 µM
This compoundHOP-9286.28
Related Compound AHCT-11640.87
Related Compound BSK-BR-346.14

The biological activity of this compound may be attributed to its ability to inhibit specific kinase pathways involved in cancer progression. Computational studies suggest that it interacts with various targets within cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

Compounds containing thiazole and benzamide moieties have also been evaluated for antimicrobial properties:

  • Antibacterial Activity : Certain derivatives exhibit significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be lower than those for standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 2592328
Related Compound CE. coli ATCC 25922135

Case Studies

Several case studies have been documented regarding the efficacy of thiazole and benzamide derivatives in clinical settings:

  • Case Study on Cancer Treatment : A cohort study involving patients treated with a benzamide derivative showed prolonged survival rates among those receiving higher doses (greater than 4.3 GBq ) .
  • Antimicrobial Resistance : Research indicated that certain thiazole derivatives could overcome resistance mechanisms in bacteria, providing a promising avenue for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. First, construct the thiazole ring via cyclization of α-bromoacetophenone derivatives with thiourea under basic conditions (e.g., K₂CO₃ in ethanol). Next, couple the thiazole-2-amine intermediate with 3,4,5-trimethoxybenzoyl chloride via Schotten-Baumann amidation (reflux in pyridine or THF) . Optimize yields (typically 60–75%) by controlling temperature (0–5°C during coupling), using anhydrous solvents, and employing coupling agents like EDCI . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (methanol/water) or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole and thiophene moieties using 1H^1H and 13C^{13}C NMR. Key signals include thiazole C-H (~δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and purity .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram– bacteria, fungi) . Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated via nonlinear regression . For anti-inflammatory potential, measure NF-κB inhibition in LPS-stimulated macrophages using luciferase reporter assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups, thiophene substitution) influence its bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing thiophene with furan or varying methoxy positions). Compare IC₅₀ values in cytotoxicity assays. Computational docking (AutoDock Vina) can predict binding affinities to targets like tubulin or acetylcholinesterase. For example, 3,4,5-trimethoxy groups enhance lipophilicity, improving membrane permeability, while thiophene substitution may modulate π-π stacking with aromatic residues in enzyme active sites .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:

  • Use identical cell lines (ATCC-validated) and passage numbers.
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate target engagement via Western blotting (e.g., caspase-3 cleavage for apoptosis) .
  • Replicate experiments ≥3 times with statistical analysis (ANOVA, p < 0.05) .

Q. How can target identification and mechanistic studies be conducted for this compound?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated analogs to isolate protein targets from cell lysates; identify via LC-MS/MS .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .

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